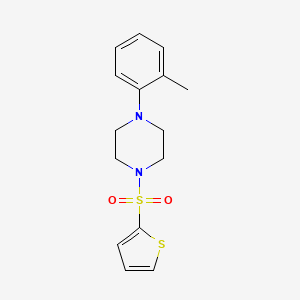
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. TFMPP is commonly used as a recreational drug due to its euphoric and hallucinogenic effects. However, TFMPP has also gained attention in scientific research due to its potential therapeutic applications.
作用機序
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2A receptors. By binding to these receptors, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine can alter neurotransmitter release and modulate neuronal activity. This mechanism of action is similar to that of other psychoactive drugs, such as LSD and psilocybin.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. In addition to increasing serotonin levels, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has been found to affect dopamine, norepinephrine, and GABA levels in the brain. 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has also been shown to cause vasoconstriction and increase heart rate and blood pressure.
実験室実験の利点と制限
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used to study the effects of serotonin receptor agonists. However, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine also has several limitations. It is a psychoactive drug, meaning that its effects may be difficult to control and may vary between individuals. Additionally, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has been found to have a high affinity for several other serotonin receptors, which may complicate its use in specific studies.
将来の方向性
There are several potential future directions for research on 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine. One area of interest is its potential therapeutic applications, particularly as an antidepressant and anxiolytic. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine and its potential interactions with other drugs. Finally, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine may be useful in studying the mechanisms of action of other psychoactive drugs, such as LSD and psilocybin.
合成法
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine can be synthesized using a variety of methods, including the reaction of 2-thiophenesulfonyl chloride with 1-(2-methylphenyl)piperazine in the presence of a base. The resulting 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine can be purified using column chromatography.
科学的研究の応用
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has been studied for its potential therapeutic applications, including as an antidepressant and anxiolytic. In a study conducted on rats, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine was found to increase serotonin levels in the brain, which is associated with improved mood and decreased anxiety. Additionally, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has been studied for its potential use in treating migraines and cluster headaches.
特性
IUPAC Name |
1-(2-methylphenyl)-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-13-5-2-3-6-14(13)16-8-10-17(11-9-16)21(18,19)15-7-4-12-20-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIZMTWKSKLDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816884 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B5292082.png)
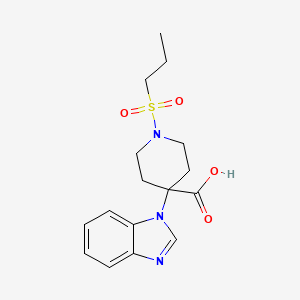
![4,5-dimethyl-N'-[2-methyl-1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B5292089.png)
![6-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5292097.png)
![1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5292104.png)
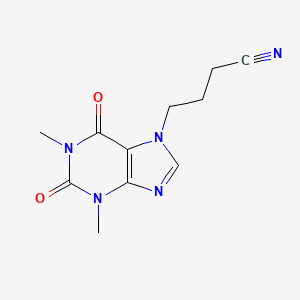
![1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5292116.png)
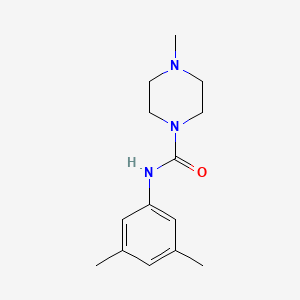
![9-methyl-2-(methylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5292130.png)
![(1R*,2R*,6S*,7S*)-4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5292138.png)
![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5292143.png)
![7-[(5-isopropyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5292145.png)
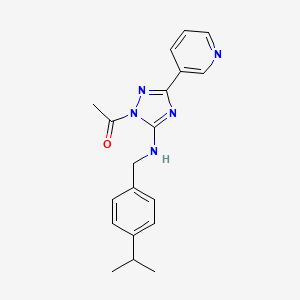
![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5292151.png)